

MDMB-3en-BUTINACA IUPAC name and chemical structure

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Compound of Interest

Compound Name: **MDMB-3en-BUTINACA**

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MDMB-3en-BUTINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid receptor agonist (SCRA), **MDMB-3en-BUTINACA**. It covers its chemical identity, potential synthesis, pharmacological profile based on closely related analogues, and analytical detection methodologies.

Chemical Identity

IUPAC Name: methyl (2S)-2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate[1][2]

Chemical Structure:

- SMILES: C=CCn1c2ccccc2c(C(=O)N--INVALID-LINK--C(C)(C)C)n1[1]
- InChI: InChI=1S/C19H25N3O3/c1-6-7-12-22-14-11-9-8-10-13(14)15(21-22)17(23)20-16(18(24)25-5)19(2,3)4/h6,8-11,16H,1,7,12H2,2-5H3,(H,20,23)/t16-/m1/s1[1][3]
- Molecular Formula: C₁₉H₂₅N₃O₃[1][2][3]
- Molecular Weight: 343.4 g/mol [1][2]

Synthesis

The synthesis of **MDMB-3en-BUTINACA** can be approached through a common strategy for indazole-3-carboxamide synthetic cannabinoids, which involves the coupling of two main precursors.^[1] A potential one-pot synthesis method has been described for similar analogues, offering an efficient route.^[4]

Retrosynthetic Analysis:

A logical disconnection of the **MDMB-3en-BUTINACA** molecule is at the amide bond. This retrosynthetic approach yields two key precursors:

- 1-(but-3-en-1-yl)-1H-indazole-3-carboxylic acid: The core indazole structure with the butenyl tail.
- methyl (S)-2-amino-3,3-dimethylbutanoate: The amino acid ester head group.^[1]

Experimental Protocol: One-Pot Synthesis (Adapted from similar compounds)^[4]

This protocol is adapted from a general method for the synthesis of N1-alkylated indazole-3-carboxamide synthetic cannabinoids and should be optimized for **MDMB-3en-BUTINACA**.

- Step 1: Alkylation of Indazole-3-carboxylic Acid
 - Dissolve indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).
 - Add a base, for example, potassium carbonate (K_2CO_3), to the solution.
 - Add 4-bromobut-1-ene to the reaction mixture.
 - Stir the reaction at room temperature until the alkylation is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Step 2: Amide Coupling

- To the same reaction vessel, add methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride.
- Add a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).^[5]
- Continue stirring at room temperature until the amide coupling is complete.
- Step 3: Work-up and Purification
 - Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
 - Purify the crude product using column chromatography on silica gel to obtain pure **MDMB-3en-BUTINACA**.

Pharmacology

While specific quantitative pharmacological data for **MDMB-3en-BUTINACA** is not readily available in the cited literature, the pharmacological profile of structurally similar synthetic cannabinoids provides strong indications of its expected activity. It is anticipated to be a potent agonist of the cannabinoid type 1 (CB1) receptor.

Pharmacological Data of Structural Analogues:

Compound	Assay	Receptor	Potency (EC ₅₀) [nM]	Efficacy (E _{max}) [% of reference]	Reference Compound
MDMB-4en-PINACA	Receptor Activation	CB1	0.33	112.7	CP55,940[1]
MDMB-3en-BINACA	β-arrestin 2 Recruitment	CB1	14.3	286	JWH-018[1][6]

This data suggests that **MDMB-3en-BUTINACA** is likely a highly potent and efficacious agonist at the CB1 receptor, which is responsible for its psychoactive effects.[1]

Analytical Methodology

The detection and quantification of **MDMB-3en-BUTINACA** in various matrices can be achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF).[1][6]

Experimental Protocol: GC-MS Analysis (Adapted for **MDMB-3en-BUTINACA**)[7][8]

This protocol is based on a validated method for the analysis of the structurally similar 4-fluoro MDMB-BUTINACA and can be adapted.

- Sample Preparation (from herbal products):
 - Accurately weigh a sample of the homogenized herbal material.
 - Perform a liquid-liquid extraction with methanol.
 - Vortex and sonicate the sample, then centrifuge to separate the solid material.
 - Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.
- Instrumentation:

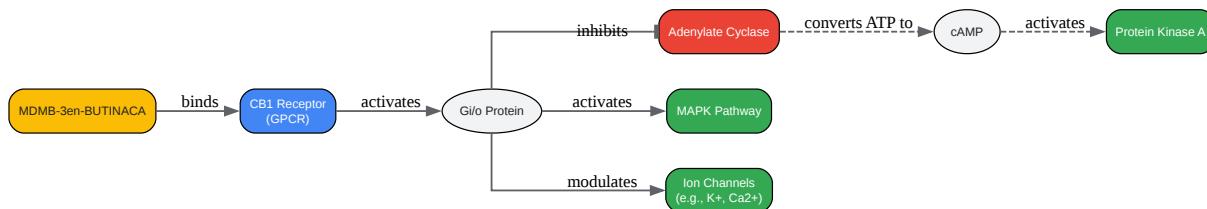
- A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 7000C Triple Quadrupole MS).[8]
- An appropriate capillary column, such as an HP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
- GC-MS Parameters:
 - Injection Volume: 1 µL.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at 100 °C, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

Metabolism

The metabolism of **MDMB-3en-BUTINACA** has not been specifically detailed in the available literature. However, based on studies of closely related synthetic cannabinoids like MDMB-4en-PINACA, the primary metabolic pathway is expected to be ester hydrolysis, leading to the formation of the corresponding butanoic acid metabolite.[9] Other potential metabolic transformations could include oxidative defluorination (if applicable to fluorinated analogues) and hydroxylation of the alkyl chain.

Signaling Pathway

As a potent CB1 receptor agonist, **MDMB-3en-BUTINACA** is expected to activate the canonical cannabinoid receptor signaling pathway. The binding of **MDMB-3en-BUTINACA** to the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.



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Caption: CB1 Receptor Signaling Pathway Activation by **MDMB-3en-BUTINACA**.

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